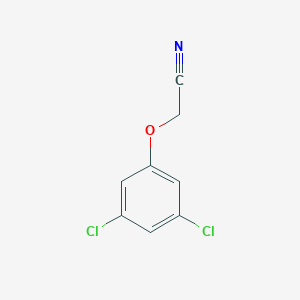

3,5-Dichlorophenoxyacetonitrile

Descripción

Contextual Significance of Halogenated Phenoxyacetonitrile (B46853) Compounds in Scientific Inquiry

Halogenated organic compounds, particularly those containing chlorine, are integral to modern chemistry and have found widespread use in industrial, agricultural, and pharmaceutical applications. The introduction of halogen atoms into an organic scaffold can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Within this broad class, phenoxy derivatives have a storied history, most notably with the development of phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.gov These compounds have been instrumental in modern agriculture for weed control. nih.govgoogle.com The phenoxy scaffold is also explored in medicinal chemistry for developing new therapeutic agents. nih.gov The nitrile group (–C≡N) is a versatile functional group in organic synthesis and is a key component in many pharmaceuticals and agrochemicals. Therefore, the combination of these structural motifs in halogenated phenoxyacetonitrile compounds makes them a promising area for scientific investigation, with potential applications ranging from crop protection to drug discovery. bohrium.comnih.gov

Fundamental Research Interests Pertaining to 3,5-Dichlorophenoxyacetonitrile

While specific research on this compound is not extensively published, its structural features allow for informed hypotheses regarding its potential research applications. The primary areas of interest include:

Agrochemical Research: Drawing parallels from the well-established herbicidal activity of other chlorinated phenoxy compounds, this compound is a candidate for screening as a potential herbicide. bohrium.commdpi.com The specific 3,5-dichloro substitution pattern on the phenyl ring is a key feature in various active agrochemical compounds, influencing their efficacy and selectivity. mdpi.com Furthermore, chlorinated phenolic compounds have demonstrated antifungal properties, suggesting that this compound could be investigated for its potential as a fungicide. nih.govnih.gov

Organic Synthesis: The compound serves as a valuable intermediate in organic synthesis. The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, 3,5-Dichlorophenoxyacetic acid, or reduced to form an amine, opening pathways to a variety of other derivatives. google.com This makes it a versatile building block for creating more complex molecules with desired properties.

Material Science: The presence of polar groups and an aromatic system suggests potential investigations into its properties for applications in material science, although this area remains largely unexplored.

Scope and Research Objectives of the Academic Outline

This article aims to provide a foundational understanding of this compound. It will present the available physicochemical data for the compound and frame its scientific importance by examining the established roles of structurally similar halogenated phenoxy compounds. The objective is to highlight the potential research avenues and applications for this compound, thereby providing a comprehensive academic overview based on current chemical knowledge.

Physicochemical Properties of this compound

Below is a table summarizing the known physicochemical data for this compound. lookchem.comabcr.comavantorsciences.com

| Property | Value |

| CAS Number | 103140-12-1 |

| Molecular Formula | C₈H₅Cl₂NO |

| Molecular Weight | 202.04 g/mol |

| Appearance | White to off-white powder lookchem.com |

| Melting Point | 58-60 °C lookchem.comavantorsciences.com |

| Boiling Point | 314.8 °C at 760 mmHg (Predicted) lookchem.com |

| Density | 1.372 g/cm³ (Predicted) lookchem.com |

| Flash Point | 144.2 °C (Predicted) lookchem.com |

| Solubility | Insoluble in water lookchem.com |

Detailed Research Findings

As of now, dedicated research publications detailing the biological activity or specific reaction pathways of this compound are limited. However, extensive research on related compounds provides a strong basis for predicting its behavior and potential.

Studies on various phenoxyacetic acid derivatives have shown that the nature and position of substituents on the phenyl ring are critical for herbicidal activity. bohrium.com For instance, the herbicidal efficacy of phenoxy-phenoxy-alkanecarboxylic acid derivatives is well-documented. google.com Similarly, research into phenoxypyridine compounds has demonstrated that the introduction of electron-withdrawing groups, such as chlorine, on the aromatic ring can significantly enhance herbicidal effects. nih.gov

In the realm of antifungal research, chlorinated derivatives of various organic scaffolds, including xanthones and phenoxyethyl amines, have shown promising activity against a range of fungi. nih.gov The presence of chlorine atoms is often associated with increased efficacy. nih.gov Given that this compound contains these key structural elements, it represents a logical candidate for future antifungal screening programs.

The synthesis of related compounds like 3,5-dichlorobenzoic acid often proceeds through the corresponding nitrile, 3,5-dichlorobenzonitrile, which is then hydrolyzed. google.comchemicalbook.com A plausible synthetic route to this compound would involve the Williamson ether synthesis, reacting 3,5-dichlorophenol (B58162) with chloroacetonitrile (B46850) in the presence of a base.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,5-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNROREDTZJCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333725 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103140-12-1 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichlorophenoxyacetonitrile

Synthetic Pathways for 3,5-Dichlorophenoxyacetonitrile

The primary route for synthesizing this compound is based on the well-established Williamson ether synthesis. wikipedia.org This method is renowned for its reliability and broad applicability in preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

Precursor Reactants and Reaction Mechanisms

The synthesis of this compound involves the reaction between a deprotonated phenol (B47542) and an organohalide. The specific precursors for this reaction are 3,5-dichlorophenol (B58162) and a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com The first step involves the deprotonation of the weakly acidic 3,5-dichlorophenol using a suitable base to form a highly reactive 3,5-dichlorophenoxide ion. gordon.eduyoutube.com This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the haloacetonitrile. In a concerted step, the nucleophile attacks from the side opposite to the leaving group (the halide), leading to the formation of the ether bond and the displacement of the halide ion. wikipedia.orgyoutube.com

Table 1: Precursor Reactants for the Synthesis of this compound

| Reactant | Role | Chemical Structure |

| 3,5-Dichlorophenol | Nucleophile Precursor | ClC₁=CC(Cl)=CC(O)=C₁ |

| Chloroacetonitrile | Electrophile | ClCH₂C≡N |

| Base (e.g., NaOH) | Deprotonating Agent | NaOH |

Catalytic Systems and Reaction Environment Optimization

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the reaction conditions. Key factors for optimization include the choice of base, solvent, and the potential use of a phase-transfer catalyst.

Base Selection : Since phenols are more acidic than aliphatic alcohols, moderately strong bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are sufficient to generate the necessary phenoxide nucleophile. wikipedia.orggordon.edu In some laboratory preparations, stronger bases like sodium hydride (NaH) are used to ensure complete deprotonation, which drives the reaction to completion by forming hydrogen gas that bubbles out of the solution. youtube.com

Solvent System : The choice of solvent is critical. Aprotic polar solvents such as acetonitrile (B52724) (CH₃CN) and N,N-dimethylformamide (DMF) are preferred as they can dissolve the ionic phenoxide while not solvating the nucleophile so strongly as to hinder its reactivity. wikipedia.org Protic solvents are generally avoided as they can slow the reaction rate. wikipedia.org

Phase-Transfer Catalysis (PTC) : In industrial synthesis and for reactions involving two immiscible phases (e.g., an aqueous solution of the base and an organic solution of the halide), phase-transfer catalysts are employed. wikipedia.orgphasetransfercatalysis.com A common PTC is a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). wikipedia.orgyoutube.com The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the haloacetonitrile is dissolved, thereby accelerating the reaction. youtube.comcapes.gov.br

Comparative Analysis of Synthetic Yields and Selectivity

The Williamson ether synthesis is generally a high-yielding reaction, with laboratory yields often ranging from 50% to 95%. wikipedia.org The yield for the synthesis of this compound is influenced by several factors.

Reactant Reactivity : The use of a primary halide like chloroacetonitrile is ideal for the SN2 mechanism, as it is unhindered, minimizing the potential for competing elimination (E2) reactions. youtube.comyoutube.com

Reaction Conditions : Temperature and reaction time are crucial parameters. While higher temperatures can increase the reaction rate, they can also promote side reactions. Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes and improve yields in some Williamson syntheses. wikipedia.org

Selectivity : A potential side reaction in the alkylation of phenols is C-alkylation, where the electrophile attacks the aromatic ring instead of the oxygen atom. However, for phenoxides, O-alkylation is strongly favored, especially when using aprotic solvents. The choice of counter-ion and the degree of ion-pairing can influence this selectivity.

Table 2: Influence of Reaction Conditions on Williamson Ether Synthesis

| Condition | Options | Effect on Yield and Selectivity |

| Base | Weak (K₂CO₃) vs. Strong (NaH) | Stronger bases ensure complete formation of the nucleophile, potentially increasing yield. youtube.com |

| Solvent | Aprotic (DMF, Acetonitrile) vs. Protic (Ethanol) | Aprotic solvents enhance nucleophilicity and favor the SN2 pathway, leading to higher yields. wikipedia.org |

| Catalyst | None vs. Phase-Transfer Catalyst (TBAB) | PTC is essential for two-phase systems, dramatically increasing the reaction rate and yield. youtube.com |

| Temperature | Moderate (50-100 °C) vs. High (>100 °C) | Higher temperatures speed up the reaction but can lead to decomposition or side products. wikipedia.org |

Chemical Reactivity and Derivatization Strategies

The this compound molecule possesses two primary sites for chemical modification: the acetonitrile moiety and the dichlorinated aromatic ring. This allows for a range of derivatization strategies to produce new compounds.

Functional Group Modifications of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) is a versatile functional group that can undergo several important transformations.

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In this case, hydrolysis of this compound would produce 3,5-Dichlorophenoxyacetic acid. This transformation is significant as related compounds like 2,4-dichlorophenoxyacetic acid are widely known herbicides. nih.gov

Reduction : The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would convert this compound into 2-(3,5-dichlorophenoxy)ethan-1-amine. This amine can serve as a building block for more complex molecules.

Reactions with Organometallics : Grignard reagents or organolithium compounds can add to the nitrile carbon, which after hydrolysis, would yield ketones.

Cycloaddition Reactions : The nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) (NaN₃) can form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Table 3: Derivatization Reactions of the Acetonitrile Moiety

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole Ring |

Aromatic Ring System Derivatization

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. masterorganicchemistry.com The position of substitution is dictated by the directing effects of the existing substituents: the two chlorine atoms and the phenoxyacetonitrile (B46853) group.

Directing Effects :

-OCH₂CN group : The ether oxygen is an activating group due to its lone pairs participating in resonance, and it is an ortho, para-director. youtube.com

-Cl atoms : Chlorine is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance. youtube.com

The combined effect is that the activating ether group will primarily control the position of substitution. The available positions on the ring are C2, C4, and C6. All three positions are ortho or para to the activating ether group. Therefore, electrophilic attack is highly favored at these positions over the deactivated C-Cl positions. A mixture of 2-, 4-, and 6-substituted products is expected, with the exact ratio depending on steric hindrance and the specific electrophile used.

Typical EAS Reactions :

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, likely at the C2, C4, and C6 positions. lumenlearning.comlibretexts.org

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) would introduce another halogen atom onto the ring. lumenlearning.com

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is often reversible. lumenlearning.com

Friedel-Crafts Alkylation/Acylation : These reactions introduce alkyl (-R) or acyl (-COR) groups, respectively. The deactivating nature of the chlorine atoms might make these reactions more challenging compared to those on a more activated ring.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Substitution Positions |

| Nitration | NO₂⁺ | C2, C4, C6 |

| Bromination | Br⁺ | C2, C4, C6 |

| Sulfonation | SO₃ | C2, C4, C6 |

Synthesis of Novel Analogs and Intermediate Compounds

The strategic manipulation of the nitrile functionality in this compound allows for its conversion into various heterocyclic and open-chain structures. These transformations are pivotal in medicinal chemistry and material science, where the resulting analogs often exhibit unique biological activities or physical properties. Key synthetic routes involve the conversion of the nitrile group into nitrogen-containing heterocycles such as tetrazoles and triazoles.

One of the most significant transformations of this compound is its conversion into tetrazole derivatives. The [2+3] cycloaddition reaction between the nitrile group and an azide source, typically sodium azide, is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This reaction transforms the linear nitrile group into a five-membered aromatic ring containing four nitrogen atoms, a moiety known for its biological significance as a bioisostere for carboxylic acids.

A specific example of this transformation is the synthesis of 5-((3,5-dichlorophenoxy)methyl)-1H-tetrazole . This reaction is typically carried out by treating this compound with sodium azide in the presence of a catalyst, such as zinc salts, in a suitable solvent like water. This method is advantageous due to its operational simplicity and the use of environmentally benign reagents.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | 5-((3,5-dichlorophenoxy)methyl)-1H-tetrazole | [2+3] Cycloaddition |

Beyond tetrazoles, the nitrile group of this compound is also a precursor for the synthesis of triazole derivatives. The condensation of nitriles with hydrazides is a common method for the preparation of 3,5-disubstituted-1,2,4-triazoles. While specific examples starting from this compound are not extensively documented in publicly available literature, the general reactivity of the nitrile group suggests its potential in this synthetic route. Such a reaction would involve the treatment of this compound with a suitable hydrazide under catalytic conditions to yield the corresponding 1,2,4-triazole (B32235) analog. The functional diversity of the resulting triazoles could be further expanded by varying the substituent on the hydrazide.

These synthetic transformations highlight the utility of this compound as a building block for accessing a range of novel compounds with potential applications in various fields of chemical research. The ability to introduce heterocyclic moieties through the reaction of the nitrile group provides a powerful tool for the molecular design of new chemical entities.

Biological Activity and Molecular Mechanisms of 3,5 Dichlorophenoxyacetonitrile

Interactions with Plant Physiological and Biochemical Processes

The introduction of synthetic compounds into plant physiology can trigger a cascade of responses, from altered growth patterns to shifts in biochemical pathways. Based on the known effects of structurally similar molecules, 3,5-Dichlorophenoxyacetonitrile is anticipated to act as a plant growth regulator, primarily by influencing auxin-related processes.

Modulatory Effects on Plant Growth Regulation Systems

The application of synthetic auxins can lead to a range of modulatory effects. For instance, they can be used to promote the formation of adventitious roots in cuttings, a crucial practice in vegetative propagation. researchgate.net Conversely, at high concentrations, many synthetic auxins exhibit herbicidal activity, causing uncontrolled growth and eventual death of the plant, particularly in dicot species. sigmaaldrich.com The specific effects of these regulators are dependent on the plant species, the concentration applied, and the developmental stage of the plant. researchgate.net

Influence on Endogenous Phytohormone Pathways (e.g., Auxin-related Responses)

The primary mechanism by which compounds like this compound are expected to exert their effects is through interference with endogenous phytohormone pathways, most notably the auxin signaling cascade. Natural auxins, with indole-3-acetic acid (IAA) being the most prevalent, are fundamental to nearly every aspect of plant growth and development. researchgate.net Synthetic auxins mimic the action of IAA, often by binding to the same cellular receptors.

The auxin signaling pathway is a complex network that regulates gene expression. A key component of this pathway is the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. When auxin binds to these receptors, it promotes the degradation of Aux/IAA transcriptional repressors, which in turn allows for the activation of auxin-responsive genes. nih.gov It has been demonstrated that the auxinic activity of 2,4-Dichlorophenoxyacetic acid (2,4-D) analogues is strongly correlated with their ability to bind to the TIR1/AFB co-receptor complex. frontiersin.org A halogen atom at the 4-position of the aromatic ring is often important for this activity, while a halogen at the 3-position can lead to reduced activity. frontiersin.org Given its 3,5-dichloro substitution pattern, this compound, upon conversion to its corresponding carboxylic acid, would likely interact with this pathway, triggering a range of auxin-related physiological responses.

Biochemical Pathways Affected by this compound

The introduction of a synthetic auxin can lead to significant shifts in a plant's biochemical landscape. Studies on 2,4-D have revealed that it can induce changes in various metabolic pathways. For example, treatment with 2,4-D has been shown to affect photosynthesis-related gene transcription and can stimulate the production of abscisic acid (ABA), another important plant hormone involved in stress responses. researchgate.net

Furthermore, exposure to dichlorophenoxy compounds can influence secondary metabolism. In citrus fruits, 2,4-D treatment has been observed to induce genes involved in the shikimate pathway, tocopherol biosynthesis, and the flavonoid pathway. nih.gov These pathways are responsible for the production of a wide array of compounds involved in defense, signaling, and stress tolerance. The application of such compounds can also lead to the accumulation of antioxidants and changes in the levels of amino acids and terpenoids. researchgate.net It is plausible that this compound, following its metabolic conversion, would trigger similar alterations in plant biochemical pathways as part of a broader stress and defense response.

Enzymatic and Non-Enzymatic Biotransformation

For a nitrile compound like this compound to exert auxin-like activity, it must first be converted into its corresponding carboxylic acid, 3,5-Dichlorophenoxyacetic acid. This transformation is likely mediated by a class of enzymes known as nitrilases.

Nitrilase-Mediated Hydrolysis of Nitrile Compounds

Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds directly to a carboxylic acid and ammonia (B1221849). wikipedia.org This enzymatic activity is a key part of nitrile metabolism in a variety of organisms, including bacteria, fungi, and plants. nih.gov The general reaction catalyzed by nitrilase is as follows:

R-C≡N + 2 H₂O → R-COOH + NH₃

This direct conversion is distinct from the two-step pathway involving nitrile hydratase and amidase, which first hydrates the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid. wikipedia.org Nitrilases are involved in diverse biological processes, from natural product biosynthesis to detoxification. wikipedia.org

Substrate Specificity of Nitrilase Enzymes for Phenoxyacetonitriles

Nitrilase enzymes exhibit a range of substrate specificities. nih.gov In plants, nitrilases are known to be involved in the metabolism of various natural and synthetic nitriles. nih.gov Some plant nitrilases show a high specificity for arylacetonitriles, a class of compounds that includes phenoxyacetonitriles. wikipedia.org The structural characteristics of the substrate, including the nature of the aromatic ring and its substituents, play a crucial role in determining whether it can be effectively hydrolyzed by a particular nitrilase.

| Enzyme Class | Action on Phenoxyacetonitriles | Potential Role for this compound |

| Nitrilase | Hydrolyzes arylacetonitriles to their corresponding carboxylic acids. | Likely required to convert this compound to the biologically active 3,5-Dichlorophenoxyacetic acid. |

| Phytohormone Pathway | Interaction with Phenoxyacetic Acid Derivatives | Expected Influence of 3,5-Dichlorophenoxyacetic Acid |

| Auxin Signaling | Synthetic auxins bind to TIR1/AFB receptors, leading to the degradation of Aux/IAA repressors and activation of auxin-responsive genes. | Expected to act as a synthetic auxin, modulating gene expression and causing auxin-related growth responses. |

| Stress Response Pathways (e.g., ABA) | Can induce the production of stress-related hormones like abscisic acid. | May trigger stress responses and the accumulation of protective compounds. |

Characterization of Enzymatic Hydrolysis Products

The enzymatic hydrolysis of xenobiotics is a critical step in their biotransformation, often leading to the formation of more polar and readily excretable metabolites. In the context of this compound, while direct studies on its enzymatic hydrolysis are not extensively documented, the process can be inferred from the metabolism of structurally similar compounds. Enzymatic hydrolysis would likely target the ether linkage or the nitrile group.

Hydrolysis of the ether bond would yield 3,5-dichlorophenol (B58162) and hydroxyacetonitrile. Alternatively, enzymatic action on the nitrile group, a reaction catalyzed by nitrilases, would produce 3,5-dichlorophenoxyacetic acid. The specific enzymes and resulting products would depend on the biological system (e.g., microbial, mammalian). For instance, in microbial systems, a wide array of hydrolases capable of degrading nitrile-containing herbicides has been identified. In mammalian systems, carboxylesterases and other hydrolases present in the liver and other tissues could potentially catalyze this reaction.

Further research is necessary to isolate and characterize the specific enzymes responsible for the hydrolysis of this compound and to identify the definitive hydrolysis products in various biological systems.

Identification and Analysis of Biologically Formed Metabolites (e.g., Dichloroanilines, Dichlorophenols)

The identification of metabolites is crucial for understanding the bioactivity and potential toxicity of a compound. For this compound, the primary metabolites would likely include various dichlorophenols and their conjugates.

Based on the biotransformation pathways of related compounds, the following metabolites could be anticipated:

3,5-Dichlorophenol: Formed via the enzymatic cleavage of the ether linkage.

Hydroxylated this compound derivatives: Resulting from aromatic hydroxylation at different positions on the phenyl ring.

3,5-Dichlorophenoxyacetic acid: Formed through the enzymatic hydrolysis of the nitrile group.

Conjugates: The primary metabolites, particularly the phenolic derivatives, are likely to undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Studies on the related compound 3,5-dichloroaniline (B42879) (3,5-DCA) have identified several metabolites in vitro, including 3,5-dichloroacetanilide (3,5-DCAA) and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). mdpi.com While 3,5-DCA is not a direct metabolite of this compound without significant biotransformation, this highlights the metabolic fate of the 3,5-dichlorophenyl structure in biological systems.

Table of Potential Metabolites of this compound:

| Metabolite | Formation Pathway | Potential for Further Metabolism |

| 3,5-Dichlorophenol | Ether bond hydrolysis | Conjugation (glucuronidation, sulfation) |

| Hydroxylated this compound | Aromatic hydroxylation | Conjugation |

| 3,5-Dichlorophenoxyacetic acid | Nitrile group hydrolysis | Further degradation or conjugation |

| 3,5-Dichloroaniline (downstream) | Cleavage and reduction | N-acetylation, N-oxidation |

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms through which this compound exerts its biological effects are likely multifaceted, involving interactions with specific cellular components and the disruption of key biological processes.

Investigation of Specific Cellular and Subcellular Targets

Identifying the specific cellular and subcellular targets is fundamental to understanding a compound's mechanism of action. For this compound, potential targets could include:

Mitochondria: As the primary site of cellular respiration and energy production, mitochondria are a common target for toxic compounds. Disruption of mitochondrial function can lead to a cascade of adverse cellular events.

Endoplasmic Reticulum (ER): The ER is involved in protein synthesis and folding, as well as the metabolism of xenobiotics. Chemical stressors can induce ER stress, leading to the unfolded protein response (UPR) and potentially apoptosis.

Cell Membranes: The lipophilic nature of this compound suggests it could intercalate into cellular and organellar membranes, altering their fluidity and the function of membrane-bound proteins.

Specific Proteins: The compound may bind to and modulate the activity of specific enzymes or receptors.

While direct studies on the subcellular targets of this compound are limited, research on other chlorinated aromatic compounds can provide insights. For example, the toxicity of some chlorinated phenols has been linked to their ability to uncouple oxidative phosphorylation in mitochondria.

Inhibition of Key Enzymatic Activities and Metabolic Pathways

The biological activity of this compound may stem from its ability to inhibit crucial enzymes and metabolic pathways.

Enzyme Inhibition: The compound could act as an inhibitor of various enzymes through competitive, non-competitive, or uncompetitive mechanisms. youtube.comlibretexts.org Potential enzyme targets could include those involved in neurotransmission, hormone metabolism, or cellular signaling. For instance, many pesticides and herbicides function by inhibiting key enzymes in the target organism.

Inhibition of Metabolic Pathways: By inhibiting a key enzyme, this compound could disrupt an entire metabolic pathway. For example, inhibition of enzymes in the citric acid cycle or beta-oxidation would have profound effects on cellular energy metabolism.

Studies on related compounds have demonstrated specific enzyme inhibitory activities. For example, certain thiazolidinedione-containing compounds have been shown to interact with and modulate the activity of nuclear receptors and other cellular proteins. nih.gov

Modulation of Signal Transduction Cascades

Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, regulating a wide range of cellular processes. This compound could modulate these cascades at various points.

Receptor Binding: The compound might bind to cell surface or intracellular receptors, either mimicking the natural ligand (agonist) or blocking its action (antagonist).

Modulation of Kinase Activity: Protein kinases are key components of many signaling pathways. Inhibition or activation of specific kinases by this compound could have widespread effects on downstream signaling events.

Interference with Second Messengers: The compound could alter the levels or activity of second messengers like cyclic AMP (cAMP), calcium ions (Ca2+), or inositol (B14025) phosphates, thereby disrupting the signaling cascade.

The modulation of signal transduction is a common mechanism of action for many biologically active compounds. For example, various environmental contaminants have been shown to interfere with endocrine signaling pathways by acting as hormone receptor agonists or antagonists. While specific data for this compound is not available, its structure warrants investigation into its potential to modulate key signaling pathways in biological systems.

Structure Activity Relationship Sar Studies of 3,5 Dichlorophenoxyacetonitrile and Its Analogs

Characterization of Structural Determinants for Biological Efficacy

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of 3,5-Dichlorophenoxyacetonitrile and its related compounds, specific structural features are critical for their efficacy. Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a molecule's chemical structure affect its biological function. youtube.com This understanding is crucial for optimizing lead compounds in drug discovery, aiming to enhance potency and selectivity while minimizing potential side effects. youtube.com

Positional and Stereochemical Effects of Halogen Substitution

The nature, number, and position of halogen substituents on the aromatic ring of phenoxyacetonitrile (B46853) analogs significantly influence their biological activity. Halogen atoms can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting how it interacts with its biological target.

Research on various classes of compounds has demonstrated the profound impact of halogen substitution. For instance, in a series of 3,5-bis(arylidene)-4-piperidones, the cytotoxicity was positively correlated with the size of the aryl substituents, which included halogenated phenyl groups. nih.gov In another study on 3,5-dichloropyridine (B137275) derivatives, the 3,5-disubstituted chlorides in the pyridine (B92270) skeleton were found to be critical for their antagonistic activity at the P2X(7) receptor. nih.gov

The stereochemistry of halogen substitution is also a key determinant of biological activity. Studies on α-halogenated five- and six-membered rings have shown that substitution reactions can be highly stereoselective. nih.gov The preference for a particular stereoisomer often increases with the size of the halogen, following the trend F < Cl < Br ≈ I. nih.gov This stereoselectivity is attributed to the stabilization of an oxocarbenium ion intermediate through hyperconjugative interactions with the pseudo-axial carbon-halogen bond. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Class | Halogen Substitution | Observation | Reference |

| 3,5-bis(arylidene)-4-piperidones | Size of aryl substituents (including halogens) | Cytotoxicity correlated positively with substituent size. | nih.gov |

| 3,5-dichloropyridine derivatives | 3,5-disubstituted chlorides | Critical for P2X(7) antagonistic activity. | nih.gov |

| α-halogenated pyrans | F, Cl, Br, I at C-2 | Stereoselectivity of substitution reactions increased with halogen size (F < Cl < Br ≈ I). | nih.gov |

| 3α-[bis(4-fluorophenyl)methoxy]tropane analogs | Replacement of 4'-F with 4'-Cl | Slightly reduced dopamine (B1211576) transporter (DAT) binding affinity but maintained high dopamine uptake inhibition. | researchgate.net |

Influence of the Nitrile Functional Group on Activity

The nitrile (-C≡N) group is a versatile functional group that can significantly impact the biological profile of a molecule. researchgate.net It can act as a key component for molecular recognition, polarize adjacent electron density, and serve as a bioisostere for other functional groups, such as halogens. nih.gov

The nitrile group's ability to participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, often contributes to the binding affinity of a ligand to its target protein. nih.gov Furthermore, replacing a hydrogen, methyl, or halogen group with a nitrile can lead to a significant reduction in lipophilicity, which can improve a compound's pharmacokinetic properties. nih.gov For example, replacing a chlorine atom with a nitrile group has been shown to decrease lipophilicity by an order of magnitude. nih.gov

Contribution of Linker Chemistry and Aromatic Ring Substituents

In a study of 3,5-dichloropyridine derivatives, the hydrazide linker was identified as a critical element for P2X(7) antagonistic activity. nih.gov Similarly, in a series of 3,5-bis(arylidene)-4-piperidones, the presence of an acryloyl group on the piperidyl nitrogen atom affected the relative locations of the two aryl rings, which may have contributed to differences in cytotoxicity. nih.gov Research on triphenylamine (B166846) derivatives has also highlighted the importance of different μ-linkers in designing new hole transport materials for perovskite solar cells. frontiersin.org

Substituents on the aromatic ring, in addition to halogens, can modulate the electronic and steric properties of the molecule. These modifications can fine-tune the binding affinity and selectivity for the target protein.

Advanced Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery and SAR studies. They provide valuable insights into the molecular interactions that govern biological activity, guiding the design of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method is widely used to understand the binding mode of potential drug candidates and to screen large libraries of compounds for potential hits. nih.govnih.gov The process involves generating various conformations of the ligand and placing them within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.govnih.gov

Docking studies can reveal crucial information about ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, in a study of potential acetylcholinesterase inhibitors, molecular docking identified rutin (B1680289) as having a superior docking score, and subsequent analysis revealed key hydrogen bond interactions with specific amino acid residues in the active site. nih.govxjtu.edu.cn Similarly, docking simulations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase provided insights into their potential anti-diabetic activity. plos.org

Table 2: Representative Molecular Docking Studies

| Study Focus | Target Protein | Key Findings from Docking | Reference |

| Potential TIM-3 Inhibitors | TIM-3 IgV domain | Identified compounds with high docking scores and favorable hydrogen bond and π–π stacking interactions. | nih.gov |

| Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | Rutin showed the highest docking score with significant hydrogen bond interactions. | nih.govxjtu.edu.cn |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | α-amylase | Successfully docked all synthesized compounds, suggesting potential inhibitory activity. | plos.org |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules. mdpi.comaps.org DFT is a computational method that determines the electronic structure of atoms, molecules, and condensed matter by using the electron density as the fundamental variable. aps.orgd-nb.info This approach allows for the calculation of various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding chemical reactivity and intermolecular interactions. mdpi.comresearchgate.netnih.gov

DFT calculations can be used to:

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap provides information about the molecule's chemical stability and reactivity. researchgate.netnih.gov

Map Molecular Electrostatic Potential (MEP): MEP surfaces visually represent the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is valuable for predicting how a molecule will interact with other molecules or a biological target. researchgate.net

Calculate Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. d-nb.infonih.gov

Investigate Reaction Mechanisms: DFT can be used to model reaction pathways and determine the transition state structures and activation energies, providing insights into the feasibility and kinetics of chemical reactions. nih.gov

For example, DFT calculations have been employed to study the tautomerization mechanisms of various compounds and to analyze the electronic properties of disperse dyes. nih.govresearchgate.net In the context of SAR, DFT can elucidate how different substituents affect the electronic properties of a molecule and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to develop predictive models that correlate the structural properties of chemical compounds with their biological activities. While specific QSAR studies focusing exclusively on this compound are not extensively found in publicly available literature, research on structurally related dichlorophenoxy herbicides provides valuable insights into the application of these predictive models.

A notable example is the three-dimensional QSAR (3D-QSAR) study conducted on a series of novel N,N'-diacylhydrazine derivatives that incorporate a 2-(2,4-dichlorophenoxy)propane moiety. nih.gov These compounds have demonstrated significant herbicidal activity, particularly against dicotyledonous weeds. nih.gov The study aimed to elucidate the relationship between the molecular structure of these analogs and their herbicidal effects, leading to the design of more potent compounds.

The 3D-QSAR analysis was performed using the comparative molecular field analysis (CoMFA) method. This technique generates a statistical model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. For the series of 2,4-dichlorophenoxy analogs, a statistically significant CoMFA model was developed, which showed good predictive power. nih.gov

The robustness and predictive capability of the generated QSAR model are indicated by its statistical parameters. The model yielded a squared correlation coefficient (r²) of 0.913, which suggests a strong correlation between the predicted and actual herbicidal activities of the compounds within the training set. Furthermore, the cross-validated correlation coefficient (q²) was found to be 0.556, indicating the model's good internal predictivity. nih.gov

Based on the insights derived from this QSAR model, new compounds were designed and synthesized with the aim of enhancing herbicidal efficacy. This predictive approach led to the development of a novel compound that exhibited excellent herbicidal activity. nih.gov Such studies underscore the utility of QSAR modeling in the rational design and optimization of herbicides within the dichlorophenoxy class of compounds.

Data Tables

Table 1: Statistical Parameters of the CoMFA Model for 2,4-Dichlorophenoxy Analogs

| Parameter | Value | Description |

| Squared Correlation Coefficient (r²) | 0.913 | Indicates the goodness of fit of the model for the training set. |

| Cross-validated Correlation Coefficient (q²) | 0.556 | Measures the internal predictive ability of the model. |

Data sourced from a 3D-QSAR study on N,N'-diacylhydrazine derivatives containing a 2-(2,4-dichlorophenoxy)propane moiety. nih.gov

List of Compounds

Academic Research Applications and Strategic Utility of 3,5 Dichlorophenoxyacetonitrile

Utilization as a Synthetic Intermediate in Agrochemical Research

Design and Synthesis of Novel Herbicidal Compounds

No specific instances of 3,5-Dichlorophenoxyacetonitrile being used as a precursor or intermediate in the synthesis of novel herbicidal compounds have been identified in the available literature. While the development of herbicides from related phenoxyacetic acid and nitrile-containing structures is a known area of research, the direct involvement of the 3,5-dichloro substituted acetonitrile (B52724) derivative is not documented.

Development of Advanced Plant Growth Regulators

The role of auxin-type compounds in plant growth regulation is well-established, with related molecules like 2,4-Dichlorophenoxyacetic acid being prominent examples. youtube.comyoutube.com However, there is no specific information available that details the use of this compound in the development of new plant growth regulators.

Application in Molecular and Cellular Biology Research Models

In Vitro and Ex Vivo Studies of Cellular Processes

No records of in vitro or ex vivo studies utilizing this compound to investigate cellular processes were found.

Investigation of Specific Protein Targets (e.g., STAT3 Inhibition)

While the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) is a significant area of research in cancer and other diseases, there is no published evidence linking this compound to the inhibition of STAT3 or any other specific protein target. plos.orgnih.govnih.gov

Role in Biocatalysis and Sustainable Chemical Synthesis

The application of biocatalysis in chemical synthesis is a cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical methods. Within this framework, nitrile-converting enzymes, such as nitrilases and nitrile hydratases, are of significant interest for the production of valuable carboxylic acids and amides. These enzymes are found in a variety of microorganisms, with species of the genus Rhodococcus being particularly well-studied for their broad substrate scope and catalytic efficiency.

Substrate in Enzymatic Hydrolysis for Carboxylic Acid Production

The enzymatic hydrolysis of nitriles to their corresponding carboxylic acids is a one-step reaction catalyzed by nitrilase, or a two-step process involving nitrile hydratase and amidase. This biocatalytic route is often preferred over chemical hydrolysis, which typically requires harsh conditions, such as strong acids or bases, and can lead to the formation of unwanted byproducts.

Future research could explore the screening of different microbial nitrilases or the engineering of existing enzymes to efficiently catalyze the hydrolysis of this compound. Such studies would be valuable for developing a sustainable and environmentally friendly process for the production of 3,5-Dichlorophenoxyacetic acid, a compound with potential applications in various chemical syntheses.

Precursor for Chiral Synthons in Organic Synthesis

Chiral synthons, or building blocks, are enantiomerically pure compounds that are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and other bioactive molecules. The use of chiral synthons allows for the construction of complex stereochemistry with high precision, which is often crucial for the biological activity of the final product.

The synthesis of chiral compounds can be achieved through various strategies, including the resolution of racemic mixtures, asymmetric catalysis, and the use of the "chiral pool," which consists of readily available enantiopure natural products. Biocatalysis plays a significant role in this field, with enzymes such as lipases and esterases being widely used for the kinetic resolution of racemic alcohols and carboxylic acids.

In the context of This compound , its corresponding carboxylic acid, 3,5-Dichlorophenoxyacetic acid , or derivatives thereof, could potentially serve as a precursor for chiral synthons. For instance, if a chiral center is introduced into the molecule, for example at the alpha-position to the carboxylic acid group, enzymatic resolution could be employed to separate the enantiomers. This would yield enantiomerically enriched building blocks for further synthetic transformations.

However, a review of the current scientific literature does not provide specific examples or detailed research findings on the use of this compound or its derivatives as precursors for chiral synthons in organic synthesis. The exploration of this potential application would require dedicated research into the asymmetric synthesis and biocatalytic resolution of appropriate derivatives of 3,5-Dichlorophenoxyacetic acid.

Analytical Methodologies for 3,5 Dichlorophenoxyacetonitrile and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for 3,5-Dichlorophenoxyacetonitrile, providing the necessary separation from other compounds that could interfere with analysis. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of a broad range of pesticides, including phenoxyacetonitrile (B46853) compounds. ca.govanalyticaltoxicology.com This method is particularly suitable for compounds that are non-volatile or thermally labile. analyticaltoxicology.com In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases leads to their separation.

For the analysis of polar pesticides and their metabolites, reversed-phase HPLC is frequently employed, often using a C18 column. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, especially when coupled with a mass spectrometer. researchgate.netthermofisher.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to optimize the separation of multiple analytes with different polarities. researchgate.net Detection is commonly achieved using a UV detector or, for higher sensitivity and specificity, a fluorescence detector (FLD) or a mass spectrometer (MS). nih.govwur.nl The quantitative accuracy of HPLC methods is generally high, with recoveries often in the range of 80-120% and relative standard deviations (RSD) below 20%. researchgate.netresearchgate.net

Table 1: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Setting | Source |

| Column | C18, Phenyl-hexyl | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, acetic acid) | researchgate.netnih.govnih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.net |

| Detector | UV, DAD, FLD, MS | nih.govwur.nl |

| Injection Volume | 5 - 20 µL | nih.gov |

Gas Chromatography (GC) for Volatile Analysis

Table 2: Typical GC Parameters for Volatile Compound Analysis

| Parameter | Setting | Source |

| Column | DB-WAX, TG-624 SilMS | epa.govthermofisher.com |

| Carrier Gas | Helium, Nitrogen | epa.gov |

| Injector Temperature | 250 - 270 °C | mdpi.com |

| Detector | NPD, ECD, MS | epa.govresearchgate.net |

| Temperature Program | Ramped oven temperature to separate compounds with different boiling points | thermofisher.com |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. ca.gov After separation on the HPLC column, the analytes are ionized, typically using electrospray ionization (ESI), and then enter the mass spectrometer. nih.gov In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion for the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in both identification and quantification, even in complex matrices. nih.gov

These hyphenated techniques offer extremely low limits of detection (LOD) and limits of quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making them indispensable for residue analysis. mdpi.comresearchgate.net

Sample Preparation and Extraction Protocols for Diverse Matrices

Before instrumental analysis, the target compounds must be efficiently extracted from the sample matrix and concentrated. The choice of extraction protocol depends heavily on the nature of the sample (e.g., biological tissue, soil, water) and the physicochemical properties of the analytes.

Extraction from Biological Samples (e.g., Plant Tissues)

Extracting pesticides and their metabolites from plant tissues presents challenges due to the complex matrix, which contains pigments, lipids, and other interfering substances. nih.gov A common and effective method for extraction is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. thermofisher.com This method typically involves an initial extraction with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and remove water. A subsequent dispersive solid-phase extraction (dSPE) step, using sorbents like primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments, is often employed for cleanup. researchgate.net

Another approach is liquid-liquid extraction (LLE), where the sample is homogenized and extracted with an organic solvent immiscible with water. nih.gov The choice of solvent is critical and depends on the polarity of the target analytes.

Extraction from Environmental Compartments (e.g., Soil, Water)

For soil samples, extraction is often performed using techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), which use elevated temperatures and pressures to improve extraction efficiency. The choice of solvent is again crucial, with mixtures of polar and non-polar solvents often used to extract a wide range of pesticides.

Table 3: Common Extraction Techniques

| Technique | Matrix | Description | Source |

| QuEChERS | Plant Tissues, Food | Extraction with acetonitrile followed by salting out and dSPE cleanup. | thermofisher.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Water | Analytes are retained on a solid sorbent and then eluted with a solvent. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Water, Biological Fluids | Partitioning of analytes between two immiscible liquid phases. | nih.gov |

| Purge and Trap | Water, Soil | Inert gas purges volatile analytes from the sample onto a trap. | thermofisher.com |

| HS-SPME | Water, Air, Food | A coated fiber adsorbs analytes from the headspace above the sample. | mdpi.comnih.gov |

Advanced Clean-up and Concentration Methods (e.g., QuEChERS, Solid-Phase Extraction, Supercritical Fluid Extraction)

The analysis of this compound and its metabolites often requires sophisticated clean-up and concentration steps to remove matrix interferences and enhance detection sensitivity. Advanced methods such as QuEChERS, Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE) are instrumental in achieving high-quality analytical results.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis. sigmaaldrich.comchromatographyonline.com It involves two main steps: an extraction-partitioning step followed by a clean-up step using dispersive solid-phase extraction (d-SPE). chromatographyonline.com The process begins with the homogenization of a sample, typically in a high-moisture matrix, followed by extraction with an organic solvent like acetonitrile. sigmaaldrich.comchromatographyonline.com Salts, such as magnesium sulfate and sodium chloride, are then added to induce phase separation, partitioning the analytes into the acetonitrile layer. chromatographyonline.comoiv.int

For the clean-up stage, an aliquot of the organic extract is mixed with a combination of sorbents. chromatographyonline.com A common sorbent is a primary and secondary amine (PSA), which effectively removes fatty acids, sugars, and other organic acids. oiv.intmdpi.com For samples containing pigments like chlorophyll, graphitized carbon black (GCB) may be added. mdpi.comquechers.eu However, modifications may be necessary for certain analytes. For instance, to analyze pH-dependent compounds like phenoxyalkanoic acids, buffering with citrate (B86180) salts is introduced to maintain a pH of 5 to 5.5, which helps stabilize pesticides that are labile under acidic or alkaline conditions. quechers.eu The QuEChERS method is known for its efficiency, requiring minimal solvent and providing good analyte recoveries, often between 70-120%, with relative standard deviations (RSDs) below 5% for many compounds. sigmaaldrich.com

A study on the related metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA), utilized a modified QuEChERS method for extraction from chive samples. mdpi.comnih.gov This method employed acetonitrile for extraction and a combination of GCB and PSA for purification, demonstrating the method's adaptability for specific analyte-matrix combinations. mdpi.comnih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a liquid sample. nih.govnih.gov The method involves passing a sample through a sorbent bed packed in a cartridge. Interfering compounds may be washed away while the analytes of interest are retained on the sorbent. The analytes are then eluted using a small volume of a strong solvent. nih.gov

Online SPE systems automate this process by integrating the extraction directly with the analytical instrument, such as a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. nih.govnih.gov This approach reduces sample handling, minimizes contamination risk, and improves reproducibility. nih.gov For example, an online SPE-LC/MS method can be used for the analysis of various pesticide metabolites in biological samples like urine. nih.govnih.gov The selection of the SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green alternative to traditional solvent extraction methods, utilizing a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govmaking.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. making.com Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, leaving no solvent residue. making.com

The solvating power of supercritical CO2 can be tuned by adjusting pressure and temperature. making.com For more polar analytes, the efficiency of SFE can be enhanced by adding a small amount of an organic solvent, known as a modifier (e.g., methanol or ethanol). pnnl.govmdpi.com SFE has been successfully applied to extract a wide range of compounds, including pesticides and their metabolites, from solid matrices like soil and various plant and animal tissues. nih.govpnnl.gov The technique is noted for reducing the use of hazardous organic solvents and can be scaled from laboratory to industrial applications. making.commdpi.com

Method Validation and Performance Characteristics

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. mdpi.com Key performance characteristics include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and reproducibility. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from its absence (a blank) but not necessarily quantified as an exact value. loesungsfabrik.dewikipedia.org It is often determined by analyzing replicate blank samples and is commonly defined as the mean blank value plus three times the standard deviation of the blank. researchgate.net Another approach, particularly for chromatographic methods, is to determine the concentration that produces a signal-to-noise (S/N) ratio of 3:1. loesungsfabrik.dejuniperpublishers.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.netjuniperpublishers.com The LOQ is a critical parameter for quantitative assays. loesungsfabrik.de It is commonly defined as the concentration that yields a signal-to-noise ratio of 10:1 or is calculated as ten times the standard deviation of the blank. nih.govloesungsfabrik.dejuniperpublishers.com

For the related metabolite 3,5-dichloroaniline (3,5-DCA), a validated HPLC-MS/MS method reported specific LOD and LOQ values in a chive matrix. nih.gov

| Parameter | Value for 3,5-dichloroaniline (µg/kg) |

|---|---|

| Limit of Detection (LOD) | 1.0 |

| Limit of Quantification (LOQ) | 3.0 |

Data sourced from a study on the determination of 3,5-dichloroaniline in chives. nih.gov

Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of a measured value to the true or accepted value. In analytical chemistry, it is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. nih.gov An analytical method for pesticide metabolites in human urine reported mean accuracies, calculated from spike recoveries, between 91-102%. nih.gov

Precision describes the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. mdpi.com Precision can be evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator, on the same equipment, over a short period.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility refers to the precision obtained when the analysis is performed in different laboratories, which is a measure of the method's robustness.

A study on 3,5-dichloroaniline (3,5-DCA) provides data on the accuracy and precision of the analytical method. nih.gov The accuracy was evaluated through fortified recovery experiments at different concentration levels, while precision was expressed as the RSD. nih.gov

| Spiked Level (mg/kg) | Average Recovery (%) | Precision (RSD, %) |

|---|---|---|

| 0.001 | 78.2 | 11.9 |

| 0.010 | 98.1 | 1.4 |

| 0.100 | 95.5 | 3.1 |

| 1.000 | 89.3 | 2.5 |

Data for 3,5-dichloroaniline in chive samples. nih.gov

The results from this validation study showed satisfactory accuracy, with recoveries generally falling within the acceptable range of 70-120%, and good precision, with RSD values well below 20%. mdpi.com

Environmental Disposition and Bioremediation Research of 3,5 Dichlorophenoxyacetonitrile

Environmental Fate and Transport Modeling

Understanding the movement, persistence, and distribution of 3,5-Dichlorophenoxyacetonitrile in the environment is fundamental to predicting its potential exposure and impact. Environmental fate and transport models utilize a compound's physicochemical properties to simulate its behavior across different environmental compartments.

The entry of phenoxy-type compounds into the atmosphere can occur through volatilization from treated surfaces (e.g., soil and plants) and during spray application. mdpi.comnih.gov The rate of volatilization is influenced by the compound's vapor pressure, temperature, and environmental conditions such as wind speed. cambridge.org Once in the gas phase, these compounds can be transported over short or long distances. nih.gov

The primary atmospheric degradation process for organic compounds is through reaction with photochemically produced hydroxyl (•OH) radicals. chemsafetypro.com The atmospheric lifetime of a compound is largely determined by the rate constant of this reaction. While specific data for this compound is scarce, phenoxy herbicides like 2,4-D and MCPA are known to enter the atmosphere and undergo degradation. nih.gov Another potential degradation pathway is direct photolysis, where the molecule is broken down by absorbing ultraviolet radiation, though this is often a less significant process than reaction with •OH radicals for many organic pollutants. chemsafetypro.com The compound may also be removed from the atmosphere via wet or dry deposition. mdpi.com

When introduced into terrestrial or aquatic environments, the fate of this compound is governed by a combination of physical, chemical, and biological processes. Key among these are adsorption, transport, and degradation.

In soil, chlorinated aromatic compounds tend to adsorb to soil organic matter. This process reduces their mobility and bioavailability. The extent of adsorption influences the compound's potential to leach into groundwater or be transported via surface runoff into aquatic systems. nih.gov The mobility of related compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), has been shown to be influenced by soil type and pH, with movement increasing at higher pH levels. nih.govresearchgate.net The disappearance of 2,4-DCP from soil is a result of both degradation and the formation of bound residues, where the molecule becomes incorporated into the soil matrix. bibliotekanauki.pl

In aquatic systems, the compound would be subject to partitioning between the water column, sediment, and biota. Its persistence would be determined by rates of hydrolysis, photolysis, and biodegradation. For many related compounds, microbial degradation is the most significant breakdown process in both soil and water. Hydrolysis of the ether or nitrile functional group may occur, but for some similar structures, this process is slow under typical environmental pH conditions. piat.org.nz

Predictive models are essential tools for estimating the environmental concentration and persistence of chemicals in the absence of extensive field data. Models such as the Pesticide Root Zone Model (PRZM) and the Variable Volume Water Model (VVWM), often used together in tools like the Pesticide in Water Calculator (PWC), simulate the transport and transformation of pesticides in soil and their movement into surface water. unam.mx These models integrate data on agricultural practices with the chemical's specific properties and environmental characteristics to estimate exposure concentrations. unam.mxesf.edu

To accurately model the fate of this compound, key physicochemical parameters are required. While comprehensive data for this specific molecule are not widely available, the table below lists calculated properties for the closely related compound, 3-Chlorophenoxyacetonitrile, illustrating the types of inputs needed for such models. chemeo.com

Table 1: Calculated Physicochemical Properties for 3-Chlorophenoxyacetonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.59 g/mol | Cheméo chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 2.242 | Crippen Calculated Property chemeo.com |

| Water Solubility (logS) | -2.56 mol/L | Crippen Calculated Property chemeo.com |

| Normal Boiling Point | 576.03 K | Joback Calculated Property chemeo.com |

| Vapor Pressure | Not available | - |

| Hydrolysis Half-Life | Not available | - |

| Photolysis Half-Life | Not available | - |

Microbial Degradation and Detoxification Pathways

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a key area of research for managing contaminated sites. The degradation of chlorinated aromatic compounds is often achieved through the metabolic activities of diverse soil and water bacteria and fungi.

While no microbial strains have been specifically isolated for their ability to degrade this compound, numerous microorganisms have been identified that can metabolize structurally similar compounds. These organisms possess the enzymatic machinery necessary to attack the chlorinated aromatic ring, the ether linkage, and the nitrile group. Genera such as Pseudomonas and Arthrobacter are well-known for their remarkable versatility in degrading a wide range of aromatic compounds, including chlorinated and nitrated variants. frontiersin.orgnih.govresearchgate.netajol.infodntb.gov.uanih.gov

The ability to degrade chlorinated phenols and phenoxyacetic acids is widespread. For instance, Cupriavidus necator JMP134 is a well-studied bacterium capable of completely degrading 2,4-D and various chlorophenols. nih.govmdpi.com Likewise, the nitrile functional group can be metabolized by organisms producing nitrilase enzymes. nih.govopenbiotechnologyjournal.com Bacteria from genera including Rhodococcus, Alcaligenes, and Gordona have been shown to possess nitrilases active on aromatic nitriles. nih.govopenbiotechnologyjournal.com Therefore, it is probable that strains from these or similar genera could be capable of degrading this compound or could be adapted to do so.

Table 2: Examples of Microbial Genera with Potential for Degrading this compound Based on Analogous Compounds

| Microbial Genus | Relevant Metabolic Capability | Example Substrates Degraded | Reference |

|---|---|---|---|

| Pseudomonas | Degradation of chlorinated aromatics | Chlorobenzenes, Chlorobiphenyls, 2,4-D | researchgate.netajol.infonih.gov |

| Arthrobacter | Degradation of diverse aromatic compounds | p-Nitrophenol, Biphenyl, PAHs | frontiersin.orgnih.govresearchgate.net |

| Cupriavidus | Degradation of chlorinated phenoxyalkanoates and chlorophenols | 2,4-D, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol | nih.govmdpi.com |

| Rhodococcus | Hydrolysis of aromatic and aliphatic nitriles | Benzonitrile, Acetonitrile (B52724) | nih.gov |

| Alcaligenes | Hydrolysis of aromatic nitriles | Various aromatic nitriles | openbiotechnologyjournal.com |

| Burkholderia | Degradation of chlorinated aromatics | Chlorinated benzoates and biphenyls | researchgate.netdntb.gov.ua |

The aerobic biodegradation of a complex molecule like this compound would likely proceed through a multi-step enzymatic pathway. Based on pathways elucidated for analogous compounds, the degradation would involve initial ring activation, cleavage of side chains, dehalogenation, and finally, ring fission. nih.govresearchgate.net

Initial Ring Attack: The first step is typically the activation of the stable aromatic ring by an aromatic-ring-hydroxylating dioxygenase. researchgate.netwikipedia.org These enzymes incorporate both atoms of molecular oxygen to form a cis-dihydrodiol. wikipedia.org This hydroxylation destabilizes the ring, making it susceptible to further enzymatic action.

Side-Chain Cleavage: The ether linkage of the phenoxyacetonitrile (B46853) could be cleaved, potentially by an etherase. Alternatively, the degradation pathway for the related herbicide 2,4-D involves an α-ketoglutarate-dependent dioxygenase (TfdA) that cleaves the ether bond to release the corresponding phenol (B47542), in this case, 3,5-dichlorophenol (B58162). nih.gov

Nitrile Hydrolysis: The acetonitrile group (-CH₂CN) must also be processed. This would likely involve hydrolysis of the nitrile to a carboxylic acid, a reaction catalyzed by a nitrilase enzyme. wikipedia.org Nitrilases have been identified with broad specificity, including activity towards aromatic nitriles. nih.govresearchgate.net This step would convert the acetonitrile moiety to an acetic acid moiety, releasing ammonia (B1221849).

Dehalogenation and Ring Cleavage: The removal of chlorine atoms is a critical detoxification step. Following the initial steps, the resulting 3,5-dichlorocatechol (B76880) would be the substrate for a ring-cleavage dioxygenase. researchgate.net In many pathways, dehalogenation occurs after the aromatic ring is opened. For example, chlorocatechol 1,2-dioxygenase cleaves the ring between the two hydroxyl groups (an ortho-cleavage pathway). nih.gov The resulting chlorinated muconic acid is then further metabolized, with the chlorine atoms being removed in subsequent steps by enzymes such as chloromuconate cycloisomerase and maleylacetate (B1240894) reductase, eventually funneling the carbon backbone into the central metabolic pathways of the cell, like the TCA cycle. nih.gov

Table 3: Potential Enzymatic Reactions in the Degradation of this compound

| Enzyme Class | Reaction Catalyzed | Potential Role in Degradation Pathway |

|---|---|---|

| Aromatic-Ring-Hydroxylating Dioxygenase | Adds two hydroxyl groups to the aromatic ring | Initial activation of the 3,5-dichlorophenyl ring researchgate.netwikipedia.org |

| Etherase / Dioxygenase (TfdA-like) | Cleaves the ether bond (C-O-C) | Separation of the acetonitrile side chain from the aromatic ring nih.gov |

| Nitrilase | Hydrolyzes a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia (NH₃) | Conversion of the acetonitrile group to an acetate (B1210297) group nih.govwikipedia.org |

| Chlorocatechol Dioxygenase | Cleaves the aromatic ring of a chlorinated catechol intermediate | Opens the ring for further degradation nih.govresearchgate.net |

| Chloromuconate Cycloisomerase | Catalyzes the cyclization of chloromuconate, often with dechlorination | A key dehalogenation step in the ortho-cleavage pathway nih.gov |

| Maleylacetate Reductase | Reduces (chloro)maleylacetate | Final steps before entry into central metabolism nih.gov |

Metabolite Formation and Environmental Impact

The environmental fate of this compound is largely dictated by the transformation of its core structural components: the dichlorinated phenyl ring, the ether linkage, and the acetonitrile group. While direct studies on the specific metabolites of this compound are not extensively documented in publicly available research, the degradation pathways can be inferred from studies on structurally analogous compounds, such as other chlorinated phenoxyacetic acids and aromatic nitriles.

The initial and most critical step in the breakdown of this compound is likely the microbial hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), a reaction catalyzed by nitrilase enzymes found in various soil microorganisms. This transformation would yield 3,5-Dichlorophenoxyacetic acid (3,5-DCAA) and ammonia. The formation of 3,5-DCAA is a pivotal event, as this metabolite is structurally similar to the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and would be expected to follow a similar degradation pathway. researchgate.netwho.int

Subsequent degradation of 3,5-DCAA is anticipated to proceed through the cleavage of the ether bond, resulting in the formation of 3,5-Dichlorophenol (3,5-DCP) and glyoxylic acid. researchgate.net The resulting 3,5-DCP is a key intermediate, and its environmental impact is of significant concern. Studies on the related compound 3,5-dichloroaniline (B42879) have shown it to be more toxic to soil microorganisms than its parent compound, iprodione, particularly affecting processes like nitrification. researchgate.net A similar increase in toxicity can be posited for 3,5-DCP compared to this compound.

The further breakdown of 3,5-DCP likely involves hydroxylation to form 3,5-Dichlorocatechol . This is then subject to ring cleavage, a critical step in the detoxification process, leading to the formation of chlorinated muconic acids which are further metabolized and eventually funneled into the tricarboxylic acid (TCA) cycle. researchgate.net